molecular formula C20H15N3O3S2 B2622464 (2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide CAS No. 1327195-14-1

(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B2622464
CAS No.: 1327195-14-1
M. Wt: 409.48
InChI Key: JKPHANVIJHXBCV-QOCHGBHMSA-N
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Description

(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde derivatives and appropriate enones under basic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a condensation reaction between a thioamide and an α-haloketone.

    Formation of the Imine Linkage: The imine linkage is formed by reacting the chromene-thiazole intermediate with 4-(methylsulfanyl)aniline under acidic conditions.

    Final Coupling: The final product is obtained by coupling the imine intermediate with a carboxamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methylsulfanyl groups.

    Reduction: Reduction reactions can target the imine and carboxamide functionalities.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Oxidized derivatives with ketone or sulfoxide functionalities.

    Reduction: Reduced derivatives with amine or alcohol functionalities.

    Substitution: Substituted derivatives with various functional groups on the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: It has potential as an inhibitor of enzymes involved in various metabolic pathways.

    Antimicrobial Activity: The compound exhibits antimicrobial properties against a range of pathogens.

Medicine

    Drug Development: It is being explored for its potential in developing new therapeutic agents for diseases such as cancer and inflammatory disorders.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and imine groups play crucial roles in binding to these targets, modulating their activity. The thiazole and chromene rings contribute to the overall stability and specificity of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-7-hydroxy-2-{[4-(methylsulfanyl)phenyl]imino}-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide shares structural similarities with other chromene derivatives such as flavonoids and coumarins.
  • Thiazole-containing compounds: Similar to thiazole-based drugs like thiamine and sulfathiazole.

Uniqueness

    Structural Complexity: The combination of chromene, thiazole, and imine functionalities in a single molecule is relatively unique.

    Biological Activity: The compound’s diverse biological activities make it a versatile candidate for various applications in medicinal chemistry.

Properties

IUPAC Name

7-hydroxy-2-(4-methylsulfanylphenyl)imino-N-(1,3-thiazol-2-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O3S2/c1-27-15-6-3-13(4-7-15)22-19-16(18(25)23-20-21-8-9-28-20)10-12-2-5-14(24)11-17(12)26-19/h2-11,24H,1H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKPHANVIJHXBCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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